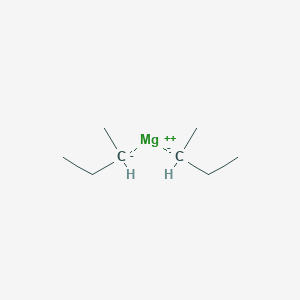

Magnesium, bis(1-methylpropyl)-

Description

Historical Perspectives and Foundational Discoveries of Organomagnesium Chemistry

The journey into organomagnesium chemistry, a significant branch of organometallic chemistry, began at the turn of the 20th century. While organometallic compounds, characterized by at least one carbon-metal bond, had been known since the 19th century with metals like lithium, copper, and zinc, it was the work of French chemist Victor Grignard that revolutionized the field. researchgate.net In 1900, Grignard discovered that reacting an alkyl halide with magnesium metal in diethyl ether resulted in the formation of an organomagnesium compound. glpbio.com These compounds, which became known as Grignard reagents, proved to be highly reactive and versatile. glpbio.comacs.org

This discovery was a pivotal moment in synthetic chemistry. acs.org Prior to Grignard's work, chemists had access to a limited range of organometallic compounds, primarily organic zinc compounds discovered by Frankland in 1849. nih.gov Grignard's new method provided a more straightforward and efficient way to form carbon-carbon bonds, a fundamental process in organic synthesis. glpbio.comacs.org The immense importance of this discovery was quickly recognized, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his work. acs.orgcam.ac.uk

Grignard's initial success stemmed from his systematic investigation. His professor, Philippe Barbier, had attempted a one-pot reaction of methyl iodide and a ketone with magnesium, but the results were unreliable. cymitquimica.com Grignard's crucial contribution was to first prepare the organomagnesium halide and then react it with the ketone in a two-step process, which proved to be much more successful. cymitquimica.com This laid the foundation for the widespread use of what are now ubiquitously known as Grignard reagents.

Evolution of Organomagnesium Reagents in Modern Synthetic Chemistry

Since their discovery, Grignard reagents have become one of the most widely used classes of organometallic reagents in organic synthesis. acs.org Their utility lies in their ability to act as potent nucleophiles, reacting with a vast array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. glpbio.comcam.ac.uk The applications of Grignard reagents are extensive, ranging from the synthesis of alcohols from aldehydes and ketones to the preparation of carboxylic acids through reaction with carbon dioxide. researchgate.netgatech.edu

The evolution of organomagnesium chemistry has not been static. While the classic Grignard reagent, typically represented as RMgX, remains a cornerstone of synthetic chemistry, research has led to a deeper understanding of their structure and reactivity. researchgate.net It is now known that in solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium (R₂Mg) and magnesium halide species. tcichemicals.com

Furthermore, the development of modern analytical techniques has allowed for a more detailed characterization of these reagents. For instance, the first crystal structure of a Grignard reagent, EtMgBr(THF)₂, was reported in 1964. acs.org This has been followed by extensive studies into the structures of various organomagnesium compounds, including dialkylmagnesium derivatives. acs.org

In recent decades, the field has expanded to include more specialized organomagnesium reagents. The development of mechanochemical methods for the synthesis of Grignard reagents offers a solvent-free alternative to traditional solution-based preparations. sigmaaldrich.com Additionally, the use of continuous flow reactors has enabled the generation and utilization of highly unstable organomagnesium intermediates, opening up new avenues for chemical transformations. osti.gov The ongoing research into mixed-metal reagents, such as lithium trialkylmagnesiate complexes, has also demonstrated enhanced reactivity and selectivity in certain transformations. orgsyn.org

Significance of Magnesium, bis(1-methylpropyl)- within Organometallic Research

Magnesium, bis(1-methylpropyl)-, also known as di-sec-butylmagnesium, is a prominent example of a dialkylmagnesium reagent that has garnered significant interest in organometallic research. Unlike the more common Grignard reagents, dialkylmagnesium compounds of the type R₂Mg offer the advantage of being halide-free, which can be beneficial in certain synthetic applications where the presence of halide ions might interfere with the desired reaction. acs.org

The synthesis of di-sec-butylmagnesium can be achieved through several methods. One approach involves the direct reaction of sec-butyl chloride with magnesium metal under conditions that lead to the precipitation of magnesium chloride. acs.org Another route involves the reaction of a magnesium halide with an alkyllithium reagent, such as sec-butyllithium (B1581126), which results in the precipitation of lithium chloride. acs.org It can also be prepared from the reaction of butyllithium (B86547) with butylmagnesium chloride. google.com

A notable characteristic of unsolvated di-sec-butylmagnesium is its physical state; it is a mobile liquid that is completely miscible with hydrocarbon solvents. acs.org This property distinguishes it from many other dialkylmagnesium compounds, which are often solids or viscous liquids. acs.org This solubility in non-polar solvents makes it a valuable reagent in various synthetic contexts. nih.gov

Di-sec-butylmagnesium has found applications in several areas of organometallic chemistry and organic synthesis. It serves as a convenient starting material for the preparation of other organomagnesium compounds. google.com For instance, it has been used in the synthesis of magnesium hydride through reaction with hydrogen. osti.gov In organic synthesis, it can act as a non-nucleophilic base for the deprotonation of ketones to form silyl (B83357) enol ethers. researchgate.net Its utility also extends to polymerization reactions, where magnesium alkyls play a role in Ziegler-Natta catalysis. nih.gov

The study of di-sec-butylmagnesium and its derivatives continues to contribute to the understanding of the structure and reactivity of organomagnesium compounds. Research into its complexes with various ligands and its role in different reaction mechanisms provides valuable insights into the fundamental principles of organometallic chemistry. researchgate.netacs.org

| Property | Value |

| Chemical Formula | C₈H₁₈Mg |

| Molecular Weight | 138.53 g/mol |

| Appearance | Waxy white solid (pure) or solution in heptane |

| CAS Number | 17589-14-9 |

| Synonyms | Di-sec-butylmagnesium |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17589-14-9 |

|---|---|

Molecular Formula |

C8H18Mg |

Molecular Weight |

138.53 g/mol |

IUPAC Name |

magnesium;butane |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;/q2*-1;+2 |

InChI Key |

JDZMCPAYDLVVIC-UHFFFAOYSA-N |

SMILES |

CC[CH-]C.CC[CH-]C.[Mg+2] |

Canonical SMILES |

CC[CH-]C.CC[CH-]C.[Mg+2] |

Other CAS No. |

17589-14-9 |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium, Bis 1 Methylpropyl

Direct Synthesis Approaches

The direct synthesis of di-sec-butylmagnesium involves the reaction of a sec-butyl halide with magnesium metal. This method is a classic approach for creating Grignard reagents and their derivatives.

Reaction of sec-Butyl Halides with Magnesium Metal

The fundamental reaction for the direct synthesis of di-sec-butylmagnesium is the reaction between sec-butyl chloride and magnesium metal. acs.orggatech.edu This process yields di-sec-butylmagnesium and magnesium chloride as a byproduct. acs.org The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction's efficiency and the nature of the product obtained. numberanalytics.com While traditionally performed in ethers, the use of hydrocarbon solvents can lead to the precipitation of magnesium halide, yielding a solution of the dialkylmagnesium compound. acs.org

The general equation for this reaction is:

2 sec-BuCl + 2 Mg → (sec-Bu)₂Mg + MgCl₂ acs.org

Optimization Strategies for Direct Synthesis and Associated Challenges

Several strategies have been developed to optimize the direct synthesis of Grignard reagents like di-sec-butylmagnesium and to address the challenges associated with this method. gatech.edu

One of the primary challenges is the reactivity of the magnesium metal surface, which can be passivated by an oxide layer. wikipedia.org Activation of the magnesium is often necessary to initiate the reaction. researchgate.net This can be achieved through various physical and chemical methods, including:

Mechanical Activation: Stirring magnesium turnings in an inert atmosphere can break up the oxide layer, exposing a fresh, reactive metal surface. researchgate.netlookchem.com

Chemical Activation: The use of initiators like iodine, 1,2-dibromoethane, or a small amount of a preformed Grignard reagent can help clean the magnesium surface and initiate the reaction. wikipedia.orgresearchgate.net The use of diisobutylaluminum hydride (DIBAH) has also been shown to be an effective method for activating magnesium at or below room temperature. acs.org

Another challenge is the potential for side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. researchgate.net Optimizing reaction conditions, such as temperature and addition rates, is crucial to minimize these side reactions. numberanalytics.com Continuous flow processing has been demonstrated as a method to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling products. researchgate.netacs.org

The choice of solvent is also a critical factor. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common, they can be challenging to remove if an unsolvated product is desired. gatech.edunumberanalytics.com Using hydrocarbon solvents like benzene (B151609) or cyclohexane (B81311) can facilitate the separation of the desired dialkylmagnesium compound from the precipitated magnesium halide. acs.org

| Parameter | Optimization Strategy | Rationale |

| Magnesium Activation | Mechanical stirring, chemical initiators (I₂, 1,2-dibromoethane), DIBAH | To remove the passivating oxide layer and increase the reactive surface area of the magnesium metal. researchgate.netlookchem.comacs.org |

| Side Reactions | Control of temperature and addition rates, use of continuous flow reactors | To minimize the formation of byproducts like Wurtz coupling products. numberanalytics.comresearchgate.net |

| Solvent Selection | Use of hydrocarbon solvents (e.g., benzene, cyclohexane) | To facilitate the precipitation of magnesium halide and isolation of the unsolvated dialkylmagnesium compound. acs.org |

Transmetalation Reactions for Di-sec-butylmagnesium Formation

Transmetalation offers an alternative route to di-sec-butylmagnesium, involving the reaction of a magnesium halide with an organolithium reagent. This method can provide greater control and may be advantageous in certain synthetic contexts.

Reaction of Magnesium Halides with Organolithium Reagents

This approach involves the reaction of a magnesium halide, such as magnesium chloride, with an organolithium compound. wikipedia.orgresearchgate.netresearchgate.netacs.org The driving force for this reaction is often the precipitation of the resulting lithium halide, which shifts the equilibrium towards the formation of the dialkylmagnesium product. acs.org

Utilization of sec-Butyllithium (B1581126) in Transmetalation Pathways

A specific and effective method for synthesizing di-sec-butylmagnesium is the reaction of magnesium chloride with sec-butyllithium. researchgate.netacs.org This reaction proceeds by exchanging the lithium atom of the organolithium reagent for a magnesium atom, resulting in the formation of di-sec-butylmagnesium and lithium chloride. acs.org The reaction is typically performed in a hydrocarbon solvent, which promotes the precipitation of lithium chloride. acs.org

The general equation for this reaction is:

2 sec-BuLi + MgCl₂ → (sec-Bu)₂Mg + 2 LiCl acs.org

The use of commercially available solutions of sec-butyllithium in hydrocarbon solvents makes this a convenient laboratory-scale preparation. gatech.edu

Role of Activated Magnesium Chloride in Enhancing Reactivity

The reactivity of the magnesium halide can significantly impact the efficiency of the transmetalation reaction. The use of activated magnesium chloride can enhance the rate and yield of the reaction. researchgate.net Activation can be achieved by various methods, such as ball-milling the anhydrous magnesium chloride in a hydrocarbon solvent. acs.org This process increases the surface area and reactivity of the magnesium chloride, facilitating a more efficient reaction with the organolithium reagent. The use of activated magnesium chloride is particularly beneficial for driving the reaction to completion, especially when aiming for a hydrocarbon-soluble, base-free dialkylmagnesium product. acs.org

| Reactant | Activating Agent/Condition | Purpose |

| Magnesium Chloride | Ball-milling in a hydrocarbon solvent | To increase the surface area and reactivity for a more efficient transmetalation reaction. acs.org |

Investigation of Reactive Intermediates During Transmetalation (e.g., Schlenk Equilibrium)

The synthesis of dialkylmagnesium compounds, including di-sec-butylmagnesium, often involves the Schlenk equilibrium. This equilibrium describes the reversible reaction between two equivalents of a Grignard reagent (RMgX) to form a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgchemeurope.com

2RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the alkyl and halide groups. wikipedia.orgchemeurope.com In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the equilibrium typically favors the Grignard reagent. However, the equilibrium can be shifted towards the formation of the dialkylmagnesium compound by adding a substance that precipitates the magnesium halide. wikipedia.org For instance, the addition of dioxane to an ethereal solution of a Grignard reagent leads to the precipitation of MgX₂(dioxane)₂, driving the equilibrium to the right. wikipedia.orgchemeurope.com

During the synthesis of di-n-butylmagnesium from anhydrous magnesium chloride and n-butyllithium, the Schlenk equilibrium between n-butylmagnesium chloride (nBuMgCl) and di-n-butylmagnesium (nBu₂Mg) is believed to be in operation. researchgate.net The use of 1,4-dioxane (B91453) can shift this equilibrium to form a soluble 1,4-dioxane adduct of di-n-butylmagnesium and an insoluble magnesium chloride-based product. researchgate.net Computational studies on the Schlenk equilibrium of methylmagnesium chloride (CH₃MgCl) in THF have shown that the reaction proceeds through the formation of dinuclear species bridged by chlorine atoms. acs.org The solvent dynamics play a crucial role in the breaking and formation of magnesium-chlorine and magnesium-methyl bonds. acs.org

Exchange Reactions with Other Organometallic Compounds

Exchange reactions provide a versatile route to various organometallic compounds, including di-sec-butylmagnesium. msu.edu These reactions involve the transfer of an organic group from one metal to another.

A notable example is the iodine/magnesium-exchange reaction. Primary and secondary dialkylmagnesium reagents have been prepared in toluene (B28343) by reacting di-sec-butylmagnesium (sBu₂Mg) with alkyl iodides. nih.govdocumentsdelivered.comresearchgate.net This method has been successfully applied to synthesize various primary dialkylmagnesium compounds. nih.govresearchgate.net Mechanistic studies have confirmed that these exchange reactions proceed through a radical pathway. nih.govdocumentsdelivered.com

Another common exchange reaction involves the reaction of a Grignard reagent with an organolithium compound. For instance, di-sec-butylmagnesium can be synthesized by reacting sec-butylmagnesium chloride with n-butyllithium. google.com This reaction is typically carried out under anhydrous and anaerobic conditions. google.com

The general principle of metal exchange reactions is that the more electropositive metal will preferentially form a more ionic salt. libretexts.org

Redistribution and Disproportionation Reactions

Disproportionation of Grignard Reagents to Yield Di-sec-butylmagnesium

As governed by the Schlenk equilibrium, Grignard reagents can undergo disproportionation to yield the corresponding diorganomagnesium compound and magnesium halide. wikipedia.orgchemeurope.com In the case of sec-butylmagnesium halides (sec-BuMgX), this equilibrium provides a direct pathway to di-sec-butylmagnesium.

2 sec-BuMgX ⇌ (sec-Bu)₂Mg + MgX₂

The extent of this disproportionation is influenced by the solvent. In hydrocarbon solvents, the precipitation of magnesium halide can drive the reaction towards the formation of the dialkylmagnesium compound. researchgate.netorgsyn.org

Interconversion between Symmetrical and Unsymmetrical Dialkylmagnesium Compounds

Solutions of dialkylmagnesium compounds can exist as a mixture of symmetrical (R₂Mg) and unsymmetrical (R'RMg) species in equilibrium. For instance, a mixture of di-n-butylmagnesium and di-sec-butylmagnesium can lead to the formation of n-butyl-sec-butylmagnesium. gatech.edursc.org The presence of these mixed alkylmagnesium species can be inferred from spectroscopic data and their subsequent reactions. gatech.edu

Solvent Effects and Coordination Chemistry in Synthesis

Synthesis of Magnesium, bis(1-methylpropyl)- in Hydrocarbon Solvents (e.g., Benzene, Hexane)

The synthesis of di-sec-butylmagnesium can be effectively carried out in hydrocarbon solvents like benzene, hexane, or cyclohexane. researchgate.netgatech.edu A key advantage of using hydrocarbon solvents is the precipitation of magnesium halides, which drives the Schlenk equilibrium towards the formation of the desired dialkylmagnesium compound. researchgate.netorgsyn.org

Di-sec-butylmagnesium prepared in hydrocarbon solvents and free of basic solvation is a mobile liquid that is completely miscible with hydrocarbons. researchgate.net This property distinguishes it from many other dialkylmagnesium compounds. researchgate.net The synthesis in hydrocarbon media can be achieved either by the direct reaction of an alkyl chloride with magnesium under conditions that promote magnesium halide precipitation or by reacting an activated form of magnesium chloride with an alkyllithium reagent, which leads to the precipitation of lithium chloride. researchgate.net

Synthesis in Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran)

The synthesis of di-sec-butylmagnesium, also known as Magnesium, bis(1-methylpropyl)-, is commonly carried out in ethereal solvents. These solvents play a crucial role in solvating the organomagnesium species, thereby influencing the reaction's feasibility and outcome. Diethyl ether and tetrahydrofuran (THF) are the most frequently employed solvents for this purpose. sigmaaldrich.comtcichemicals.com

The preparation typically involves the reaction of a sec-butyl halide with magnesium metal. For instance, sec-butylmagnesium chloride can be prepared in diethyl ether. sigmaaldrich.com Similarly, tetrahydrofuran is used as a solvent for preparing sec-butylmagnesium bromide. tcichemicals.com These Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monoalkylmagnesium halide (RMgX) and the dialkylmagnesium species (R₂Mg). tcichemicals.com

A common synthetic route involves the reaction of 2-chlorobutane (B165301) with magnesium powder in a suitable solvent. google.com The process is conducted under anhydrous and oxygen-free conditions to prevent the decomposition of the highly reactive organomagnesium compound. google.com The reaction of 2-chlorobutane with magnesium in diethyl ether or tetrahydrofuran initially forms the Grignard reagent, sec-butylmagnesium chloride. sigmaaldrich.comgoogle.com This can then be converted to di-sec-butylmagnesium.

The choice of ethereal solvent can impact the reaction conditions and the properties of the resulting solution. For example, a 2.0 M solution of sec-butylmagnesium chloride in diethyl ether has a density of 0.828 g/mL at 25 °C. sigmaaldrich.com In some cases, the Grignard reagent may precipitate out of solution, particularly in colder conditions, but this does not typically hinder its reactivity. tcichemicals.com

The following table summarizes typical reaction parameters for the synthesis in ethereal solvents:

| Reactant 1 | Reactant 2 | Solvent | Product | Concentration | Reference |

| 2-chlorobutane | Magnesium | Diethyl ether | sec-Butylmagnesium chloride | 2.0 M | sigmaaldrich.comsigmaaldrich.com |

| sec-Butyl bromide | Magnesium | Tetrahydrofuran | sec-Butylmagnesium bromide | ~1 mol/L | tcichemicals.com |

| 2-chlorobutane | Magnesium | Diethyl ether | sec-Butylmagnesium chloride | Not specified | google.com |

Influence of Lewis Base Solvation on Reaction Outcomes

The solvation of the di-sec-butylmagnesium by Lewis bases, such as ethereal solvents, has a profound effect on the reaction outcomes and the nature of the product. researchgate.net The presence of these bases can stabilize the dialkylmagnesium reagent and prevent decomposition. gatech.edu For instance, in the absence of Lewis bases, di-sec-butylmagnesium can undergo pyrolysis, leading to the formation of alkylmagnesium hydrides. gatech.edu However, the presence of bases like tetrahydrofuran (THF), triethylenediamine (TED), and tetramethylethylenediamine (TMEDA) can prevent the elimination of olefin, even at elevated temperatures. gatech.edu

Lewis bases coordinate to the magnesium center, forming stable adducts. researchgate.net This coordination influences the solubility and reactivity of the organomagnesium compound. When free of basic solvation, di-sec-butylmagnesium is a mobile liquid that is completely miscible with hydrocarbons, a property that distinguishes it from many other magnesium alkyls. researchgate.net In this unsolvated state, it is proposed to exist as a dimer. researchgate.net

The solvent can also affect the course of subsequent reactions. For example, the hydrogenolysis of di-sec-butylmagnesium in diethyl ether yields magnesium hydride, with no evidence of an alkylmagnesium hydride intermediate. gatech.edu The nature of the solvent does not appear to alter this specific outcome. gatech.edu

Furthermore, the presence of ethers can lead to undesirable side reactions, such as ether cleavage, particularly at lower temperatures, which can contaminate the product and reduce the yield. google.com The amount of Lewis base present is critical; both an excess and a deficiency can lead to poorer yields due to side reactions. google.com

The following table highlights the influence of Lewis bases on the properties of di-sec-butylmagnesium:

| Lewis Base | Effect | Observation | Reference |

| Tetrahydrofuran (THF) | Stabilization | Prevents decomposition and olefin elimination. gatech.edu | gatech.edu |

| Triethylenediamine (TED) | Stabilization | Prevents decomposition and olefin elimination. gatech.edu | gatech.edu |

| Tetramethylethylenediamine (TMEDA) | Stabilization | Prevents decomposition and olefin elimination. gatech.edu | gatech.edu |

| Diethyl Ether | Solvent for Synthesis | Enables formation of Grignard reagent. gatech.edu | gatech.edu |

| None (Hydrocarbon solvent) | Increased Reactivity/Instability | Miscible with hydrocarbons; exists as a dimer. researchgate.net | researchgate.net |

Advanced Synthetic Strategies

Methodologies for Producing High-Purity Di-sec-butylmagnesium

Advanced synthetic strategies for producing high-purity di-sec-butylmagnesium often focus on minimizing impurities and side products. One approach involves the reaction of a magnesium halide with an alkyllithium reagent in a hydrocarbon medium. researchgate.net This method can yield magnesium reagents with or without solvation by a Lewis base and relies on the precipitation of lithium chloride to drive the reaction. google.comresearchgate.net

A specific method for synthesizing di-sec-butylmagnesium involves the use of 2-chlorobutane, magnesium powder, and n-butyllithium in an anhydrous and anaerobic solvent. google.com The process starts with the formation of the Grignard reagent, sec-butylmagnesium chloride, by reacting 2-chlorobutane with magnesium. google.com Subsequently, n-butyllithium is added, which reacts with the Grignard reagent to form di-sec-butylmagnesium and lithium chloride. google.com By carefully controlling the reaction temperature and stirring speed, the particle size of the precipitated lithium chloride can be increased, facilitating its separation and leading to a purer product. google.com

Another strategy to obtain high-purity diorganomagnesium compounds involves preparing them in ether-containing solvent mixtures and then removing the ether by distillation, sometimes with the addition of a hydrocarbon to aid the process. google.com However, this can be challenging as complete removal of strongly coordinating ethers may not always be possible. google.com

The direct reaction of magnesium with organic halides is another route, but it can be energetically unfavorable. google.com For di-sec-butylmagnesium, this direct synthesis is possible but may require harsh conditions. google.com

The table below outlines a method for synthesizing high-purity di-sec-butylmagnesium:

| Reactants | Solvent System | Key Process Steps | Outcome | Reference |

| 2-chlorobutane, Magnesium powder, n-Butyllithium | Ether or THF, followed by hexane | 1. Formation of Grignard reagent. 2. Reaction with n-butyllithium. 3. Control of temperature and stirring to facilitate LiCl precipitation. 4. Filtration to separate LiCl. | High-purity di-sec-butylmagnesium with a yield of 85%. google.com | google.com |

| sec-Butylmagnesium chloride, sec-Butyllithium | Tetrahydrofuran (THF) | Reaction of Grignard reagent with alkyllithium. | Can lead to THF cleavage and contamination if not carefully controlled. google.com | google.com |

| Magnesium halide, Alkyllithium | Hydrocarbon | Precipitation of lithium halide. | Yields di-sec-butylmagnesium free of Lewis base solvation. researchgate.net | researchgate.net |

Advanced Characterization and Structural Elucidation of Magnesium, Bis 1 Methylpropyl Species

Spectroscopic Methodologies

Spectroscopic methods are central to the elucidation of the structure and bonding in organomagnesium reagents. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a comprehensive view of the compound's constitution.

NMR spectroscopy is an indispensable tool for characterizing the structure of organomagnesium compounds in solution. It provides detailed information about the local chemical environment of magnetically active nuclei. Due to the quadrupolar nature of the magnesium-25 isotope, direct observation of magnesium by NMR is challenging. rsc.org Consequently, the focus is typically on the NMR-active nuclei of the organic ligands, such as ¹H and ¹³C. rsc.orgrsc.org

Proton (¹H) NMR spectroscopy is fundamental for mapping the proton environments within the 1-methylpropyl (sec-butyl) ligands of the title compound. The chemical shifts, signal multiplicities, and coupling constants provide a definitive fingerprint of the alkyl groups attached to the magnesium center.

The ¹H NMR spectrum of Magnesium, bis(1-methylpropyl)- would be expected to show distinct signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the sec-butyl groups. The polarity of the carbon-magnesium bond influences the shielding of the adjacent protons, typically causing upfield shifts compared to less electropositive substituents. libretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for Magnesium, bis(1-methylpropyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Mg-CH (CH₃)CH₂CH₃ | ~0.5 - 1.5 | Multiplet |

| Mg-CH(CH₃ )CH₂CH₃ | ~1.0 - 1.5 | Doublet |

| Mg-CH(CH₃)CH₂ CH₃ | ~1.2 - 1.8 | Multiplet |

| Mg-CH(CH₃)CH₂CH₃ | ~0.8 - 1.2 | Triplet |

Note: The actual chemical shifts can vary depending on the solvent, concentration, and the presence of any coordinating species due to the Schlenk equilibrium.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the alkyl ligands. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment. The carbon atom directly bonded to the magnesium (α-carbon) is significantly shielded.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Magnesium, bis(1-methylpropyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Mg-C H(CH₃)CH₂CH₃ | ~15 - 25 |

| Mg-CH(C H₃)CH₂CH₃ | ~25 - 35 |

| Mg-CH(CH₃)C H₂CH₃ | ~30 - 40 |

| Mg-CH(CH₃)CH₂C H₃ | ~10 - 20 |

Note: These are estimated values and can be influenced by experimental conditions.

The solution behavior of Grignard reagents and dialkylmagnesium compounds is often complex, involving equilibria between different species (Schlenk equilibrium) and potential aggregation. researchgate.net Advanced NMR techniques are employed to study these dynamic processes.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic equilibria. nih.gov For Magnesium, bis(1-methylpropyl)-, VT-NMR could be used to observe changes in the spectra that might indicate shifts in the Schlenk equilibrium or the rates of exchange between monomeric and aggregated species.

Diffusion-Ordered Spectroscopy (DOSY) NMR: DOSY is a powerful technique for analyzing mixtures and determining the size of molecules in solution by measuring their diffusion coefficients. ucsb.edumanchester.ac.uk This method can differentiate between various species in solution based on their size and shape. osti.govrsc.orgrsc.org For organomagnesium compounds, DOSY can help to identify the presence of monomers, dimers, or higher aggregates in solution, providing valuable information about the speciation of Magnesium, bis(1-methylpropyl)- under different conditions. osti.govrsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nist.gov The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. acs.orgacs.org This technique provides a characteristic "fingerprint" of a compound.

For Magnesium, bis(1-methylpropyl)-, the IR spectrum is dominated by the vibrational modes of the sec-butyl ligands. The most informative vibrations are the C-H stretching and bending frequencies. The Mg-C stretching vibration is also a key feature, although it appears at lower frequencies.

Table 3: Characteristic IR Absorption Frequencies for Magnesium, bis(1-methylpropyl)-

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H stretching (sp³ hybridized) | 2850 - 3000 |

| C-H bending (CH₃ and CH₂) | 1375 - 1465 |

| Mg-C stretching | 400 - 600 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solution, solid) and intermolecular interactions.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Monitoring Ligand-Metal Interaction Modes

The interaction between the sec-butyl ligands and the magnesium center is dynamic and can be influenced by solvent and temperature. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are pivotal in monitoring these interactions. Variable-temperature NMR studies can reveal information on ligand exchange processes, such as the Schlenk equilibrium, and the fluxional behavior of the molecule in solution. Changes in chemical shifts and coupling constants of the protons and carbons in the sec-butyl group provide direct evidence of the electronic environment around the magnesium core.

Vibrational spectroscopy (Infrared and Raman) offers further insight into the Mg-C bond. The frequencies of the Mg-C stretching and bending modes are sensitive to the coordination environment of the magnesium atom, allowing for the study of solvent effects and aggregation states in solution.

Table 1: Spectroscopic Data for Monitoring Ligand-Metal Interactions

| Technique | Parameter | Information Gleaned |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Electronic environment of the ligand protons. |

| ¹³C NMR | Chemical Shift (δ) | Electronic environment of the ligand carbons. |

| Variable-Temp. NMR | Coalescence Temp. | Kinetics of dynamic processes (e.g., ligand exchange). |

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and detailed model of a molecule's structure in a crystal. fzu.cz The technique involves passing a beam of X-rays through a single crystal of Magnesium, bis(1-methylpropyl)-. The resulting diffraction pattern of scattered X-rays is used to generate a three-dimensional map of the electron density within the crystal's unit cell. fzu.cz From this map, the exact position of each atom can be determined, yielding precise bond lengths, bond angles, and torsional angles. fzu.cz

For dialkylmagnesium compounds, SCXRD is crucial for elucidating the degree of aggregation. These compounds often form polymeric chains or oligomeric clusters in the solid state, where alkyl groups act as bridging ligands between two or more magnesium centers. The analysis reveals the coordination number and geometry at the magnesium atom. Selective crystallization can be employed to isolate specific isomers or solvated forms from solution mixtures. strath.ac.uk

Table 2: Representative Crystallographic Data from SCXRD

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.54 | Unit cell dimension. |

| b (Å) | 8.76 | Unit cell dimension. |

| c (Å) | 12.31 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Mg-C Bond Length (Å) | 2.15 - 2.25 | Distance between magnesium and carbon atoms. |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the bulk crystalline properties of a material. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern, typically a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

This method is essential for confirming the identity and purity of a bulk sample of Magnesium, bis(1-methylpropyl)- by comparing its experimental pattern to one calculated from single-crystal data or a reference pattern from a database. researchgate.net Furthermore, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties and will produce different diffraction patterns. PXRD can also be used to monitor phase transformations that may occur due to changes in temperature or pressure. smith.edu

Table 3: Example PXRD Peak Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.5 | 4.33 | 80 |

| 22.1 | 4.02 | 65 |

Other Advanced Spectroscopic and Analytical Techniques

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy, is an analytical technique used for the elemental analysis of a sample. It works by bombarding the sample with an electron beam, which excites electrons in the atoms of the material. When these electrons return to their ground state, they emit X-rays with energies that are characteristic of the elements present. By detecting and analyzing these X-rays, EDX can confirm the presence of magnesium and carbon in the Magnesium, bis(1-methylpropyl)- sample and provide a semi-quantitative assessment of their relative abundance, verifying the compound's elemental integrity.

Table 4: Typical Elemental Composition Data from EDX

| Element | Weight % (Theoretical) | Weight % (Experimental) |

|---|---|---|

| Carbon (C) | 82.68 | 82.1 |

| Hydrogen (H) | 15.61 | (Not typically detected) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The main compound, Magnesium, bis(1-methylpropyl)-, is a diamagnetic species with a d⁰ magnesium(II) center, meaning it has no unpaired electrons and is therefore "EPR-silent."

However, the utility of EPR spectroscopy lies in its ability to detect and characterize paramagnetic intermediates that may be formed during the synthesis or subsequent reactions of the compound. nih.gov For instance, if the compound is involved in a single-electron transfer (SET) reaction, radical species may be generated. EPR can provide detailed information about the electronic structure of these transient intermediates, helping to elucidate complex reaction mechanisms. nih.gov The technique is highly sensitive and can provide data on the g-value and hyperfine coupling interactions within the radical species. nih.gov

Table 5: Hypothetical EPR Data for a Radical Intermediate

| Parameter | Value | Information Provided |

|---|---|---|

| g-value | 2.0025 | Helps identify the nature of the radical (e.g., carbon-centered). |

Table of Mentioned Compounds

| Compound Name |

|---|

| Magnesium, bis(1-methylpropyl)- |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure

Magnetic Circular Dichroism (MCD) spectroscopy is a potent analytical technique for investigating the electronic structure and bonding in paramagnetic metal-based complexes. nih.gov It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the light's propagation direction. sci-hub.se This method is particularly valuable for studying organometallic compounds, including those of magnesium, as it can provide detailed insights into ligand interactions, oxidation and spin states, and the geometry of paramagnetic species. nih.gov

The utility of MCD extends to the study of highly unstable species, a common characteristic of organometallic reagents, due to the practical aspects of the technique, such as the ability to perform measurements on air-free samples at cryogenic temperatures. nih.gov While direct MCD studies on Magnesium, bis(1-methylpropyl)- are not extensively documented in readily available literature, the principles of MCD spectroscopy suggest its applicability. For organomagnesium compounds that are paramagnetic, MCD can elucidate the nature of both ground and excited electronic states, which is often challenging to achieve with other spectroscopic methods like NMR. nih.gov The technique is sensitive to the Zeeman effect in molecules, where the magnetic field lifts the degeneracy of electronic states, providing a deeper probe into their nature. sci-hub.se

X-ray Absorption Spectroscopy (XAS) for Metal Center Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a selected atomic species. It is highly suitable for characterizing the magnesium metal center in compounds like Magnesium, bis(1-methylpropyl)-. XAS can be applied to a wide range of materials, from crystalline solids to amorphous materials and solutions. nih.gov

The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For instance, in studies of magnesium-containing materials, XANES has been used to probe the magnesium environment. acs.org

The EXAFS region provides information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing atom. This would be particularly useful in studying the aggregation behavior of Magnesium, bis(1-methylpropyl)-, providing direct information on Mg-Mg and Mg-C bond distances in its various oligomeric forms. While specific XAS studies on Magnesium, bis(1-methylpropyl)- are not prevalent in the literature, the technique has been successfully applied to characterize other magnesium-containing systems, such as nanocrystalline magnesium oxide, demonstrating its capability to elucidate the local structure around the magnesium atom. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com It is a valuable tool for studying the thermal stability and decomposition pathways of materials, including organometallic compounds like Magnesium, bis(1-methylpropyl)-. openaccessjournals.comrsc.org

A study on the decomposition of dibutylmagnesium (B73119) isomers, including a species with a sec-butyl group similar to the 1-methylpropyl group, demonstrated the utility of TGA. acs.org In this research, TGA was used in air-free conditions to quantify the conversion of the organomagnesium compound to magnesium hydride (MgH₂), with a recorded conversion of over 98%. acs.org The analysis revealed that the decomposition of sec-butyl n-butylmagnesium began at a relatively low temperature of 50 °C, indicating the lability of the sec-butyl group. acs.org For comparison, the decomposition of di-n-butylmagnesium to MgH₂ occurred at a much higher temperature of 250 °C. acs.org

Coupling TGA with mass spectrometry (TGA-MS) allows for the real-time analysis of the gaseous products evolved during decomposition, providing a more complete picture of the decomposition mechanism. openaccessjournals.com Such data is crucial for applications where the thermal behavior of the organomagnesium compound is a critical factor. acs.org

Structural Dynamics and Aggregation Behavior

Oligomeric and Polymeric Structural Forms of Dialkylmagnesium Compounds

Dialkylmagnesium compounds, including Magnesium, bis(1-methylpropyl)-, exhibit a strong tendency to form aggregates, with the degree of aggregation depending on the physical state and the surrounding environment. libretexts.orglscollege.ac.in

In the vapor phase, these compounds typically exist as linear monomers. libretexts.orglscollege.ac.in However, in the absence of coordinating solvents, they form a variety of oligomeric and polymeric structures in both solution and the solid state. libretexts.orglscollege.ac.in This aggregation is driven by the electron-deficient nature of the magnesium center, which seeks to increase its coordination number through the formation of bridging alkyl groups.

The structures of these aggregates can be complex, ranging from dimers and trimers to higher-order oligomers and even polymeric chains. libretexts.orglscollege.ac.in The specific structure adopted is influenced by the steric bulk of the alkyl groups.

| State/Solvent Condition | Typical Structural Form of R₂Mg | Coordination at Magnesium |

| Vapor Phase | Monomeric, linear | 2 |

| Non-coordinating solvent | Oligomeric/Polymeric | >2 (bridging alkyls) |

| Coordinating solvent (e.g., ether) | Monomeric | 4 |

This table summarizes the general aggregation behavior of dialkylmagnesium compounds based on the surrounding medium.

In the solid state, in the absence of coordinating solvents, polymeric structures with bridging alkyl groups are common. lscollege.ac.in The presence of even small amounts of coordinating solvents can break down these larger aggregates into smaller oligomers or even monomers. libretexts.orglscollege.ac.in

Influence of Solvents and Additives on Aggregation States in Solution

The aggregation state of dialkylmagnesium compounds in solution is highly sensitive to the presence of solvents and other additives. libretexts.orgunt.edu Non-coordinating solvents, such as hydrocarbons, favor the formation of oligomeric and polymeric aggregates. libretexts.orglscollege.ac.in

In contrast, coordinating solvents, which are Lewis bases, can break down these aggregates by coordinating to the magnesium centers. libretexts.orgunt.edu Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and lead to the predominance of monomeric, four-coordinate magnesium species in solution. libretexts.orglscollege.ac.in The strength of the coordination and the resulting degree of deaggregation depend on the Lewis basicity and steric bulk of the solvent. unt.edu

For example, the use of a strongly coordinating Lewis base like pyridine (B92270) with a magnesium aryloxide resulted in a monomeric, five-coordinate magnesium complex. unt.edu Similarly, the aggregation of other organometallic compounds, such as lithium dialkylaminoborohydrides, has been shown to be significantly influenced by ethereal solvents, with theoretical calculations indicating that while continuum solvation models can overestimate dimer stability, the inclusion of explicit solvent molecules provides a more accurate picture. nih.gov The addition of certain additives can also influence the aggregation state, a phenomenon that is also observed in other systems like dye solutions where alkanolamine solvents can cause disaggregation. rsc.orgnih.gov This principle of solvent-induced deaggregation is a key factor in controlling the reactivity of dialkylmagnesium reagents in organic synthesis. libretexts.org

Reaction Mechanisms and Pathways Involving Magnesium, Bis 1 Methylpropyl

Formation Mechanisms of Organomagnesium Species

Organomagnesium compounds, including di-sec-butylmagnesium, are typically formed through oxidative addition or transmetalation reactions. These processes provide routes to valuable reagents for a variety of chemical transformations.

Oxidative Addition Pathways in Grignard-type Reagent Formation

The formation of Grignard-type reagents, such as sec-butylmagnesium halides, is a classic example of oxidative addition. umb.eduwikipedia.org This process involves the reaction of an organic halide with magnesium metal. wikipedia.orgbyjus.com The magnesium, in its elemental state (oxidation state 0), inserts into the carbon-halogen bond of the organic halide. adichemistry.com This results in the formation of a Grignard reagent, where the magnesium is in the +2 oxidation state. umb.eduwikipedia.org

The mechanism of Grignard reagent formation is complex and is understood to occur on the surface of the magnesium metal. udel.edu The magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org To initiate the reaction, this layer must be overcome, often through mechanical means like crushing the magnesium or using chemical activators. wikipedia.org The reaction is highly sensitive to moisture and air, which can rapidly decompose the forming Grignard reagent. wikipedia.orgbyjus.com

Concerted Mechanism: This pathway involves a three-centered transition state where the C-X bond breaks as the C-Mg and Mg-X bonds form simultaneously. This is common for substrates like H-H, C-H, and Si-H bonds. libretexts.org

SN2-type Mechanism: In this stepwise mechanism, the metal center acts as a nucleophile, attacking the less electronegative atom of the substrate (the carbon in an alkyl halide). wikipedia.orgyoutube.com This leads to the formation of a cationic organometallic species and a halide anion, which then rapidly combine. wikipedia.org This pathway is often favored for polar substrates like alkyl halides and results in an inversion of stereochemistry at the carbon center. libretexts.org

Radical Mechanism: This pathway involves single electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then fragments into an alkyl radical and a halide anion. The alkyl radical then reacts with the magnesium surface. This mechanism can be initiated by a trace amount of an initiator, like air. umb.edu

The resulting Grignard reagent, for instance, sec-butylmagnesium chloride, exists in solution in equilibrium with the dialkylmagnesium species (di-sec-butylmagnesium) and magnesium dihalide, a phenomenon known as the Schlenk equilibrium. adichemistry.comresearchgate.net

Detailed Mechanistic Insights into Transmetalation Reactions

Transmetalation is another important route for the formation of di-sec-butylmagnesium. wikipedia.org This reaction involves the transfer of ligands from one metal to another. wikipedia.org It can be represented by the general equation: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

There are two primary types of transmetalation: redox-transmetalation (RT) and redox-transmetalation/ligand-exchange (RTLE). wikipedia.org

Redox-Transmetalation (RT): In this process, a ligand is transferred between metals through an intermolecular mechanism, causing one metal to be oxidized and the other to be reduced. The direction of the reaction is driven by the electronegativity of the metals; the organic group will preferentially bond to the less electronegative metal. wikipedia.org

Redox-Transmetalation/Ligand-Exchange (RTLE): Here, the ligands of two different metal complexes exchange places. wikipedia.org This can proceed through different intermediates, often involving a four-membered ring transition state.

A common synthetic route to di-sec-butylmagnesium involves the reaction of an alkyllithium reagent, such as sec-butyllithium (B1581126), with a magnesium halide. researchgate.net This is a form of transmetalation where the more electropositive lithium is replaced by magnesium. The reaction is driven by the formation of a stable and often insoluble lithium halide, which precipitates from the reaction mixture. researchgate.net This method allows for the preparation of di-sec-butylmagnesium in hydrocarbon solvents, free from coordinating ethers. researchgate.net The use of activated magnesium chloride can facilitate this reaction. researchgate.net

Mechanisms of Nucleophilic Reactivity

Di-sec-butylmagnesium is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the sec-butyl group. wikipedia.org This makes it highly reactive towards a variety of electrophilic centers.

Nucleophilic Addition of Di-sec-butylmagnesium to Electrophilic Centers (e.g., Carbonyls)

Di-sec-butylmagnesium readily participates in nucleophilic addition reactions with carbonyl compounds such as aldehydes, ketones, and esters. byjus.comcolby.edu The general mechanism involves the attack of the nucleophilic sec-butyl group on the electrophilic carbonyl carbon. ksu.edu.salibretexts.org This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. ksu.edu.samasterorganicchemistry.com

The reactivity of the carbonyl group is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond. ksu.edu.sa The presence of a Lewis acid, such as the magnesium ion itself, can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. libretexts.org

The reaction with an ester initially forms a ketone after the collapse of the tetrahedral intermediate and elimination of an alkoxide group. udel.edu This newly formed ketone is then rapidly attacked by a second equivalent of the di-sec-butylmagnesium, leading to a tertiary alcohol after acidic workup. udel.edu

The approach of the nucleophile to the carbonyl carbon is not random; it follows a specific trajectory known as the Bürgi-Dunitz angle, which is approximately 107 degrees relative to the C=O bond. youtube.com This trajectory maximizes the overlap between the nucleophile's HOMO and the carbonyl's LUMO while minimizing steric repulsion. youtube.com

Nucleophilic Displacement Reactions Mediated by the sec-Butyl Group

The sec-butyl group from di-sec-butylmagnesium can also act as a nucleophile in substitution reactions, where it displaces a leaving group. udel.eduwikipedia.org These reactions are fundamental in forming new carbon-carbon bonds. byjus.com Nucleophilic substitution reactions are classified based on their molecularity, primarily as Sₙ1 and Sₙ2 reactions. wikipedia.orgorganic-chemistry.org

Sₙ2 Mechanism: This is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. organic-chemistry.orgbyjus.com This "backside attack" results in an inversion of stereochemistry at the carbon center. byjus.com The rate of Sₙ2 reactions is sensitive to steric hindrance; therefore, they are more favorable for primary and secondary substrates. byjus.combits-pilani.ac.in

Sₙ1 Mechanism: This is a two-step process that begins with the slow ionization of the substrate to form a carbocation intermediate. chemguide.co.ukyoutube.com This intermediate is then rapidly attacked by the nucleophile. chemguide.co.uk Because the carbocation is planar, the nucleophile can attack from either side, often leading to a mixture of stereoisomers (racemization). organic-chemistry.org Tertiary and secondary substrates are more likely to react via an Sₙ1 mechanism due to the increased stability of the corresponding carbocations. chemguide.co.uklibretexts.org

Secondary alkyl groups, like the sec-butyl group, can react through either Sₙ1 or Sₙ2 pathways, or a combination of both, depending on the substrate, leaving group, and reaction conditions. chemguide.co.uk In the context of organometallic cross-coupling reactions, the transmetalation step for secondary alkylmetallic reagents can be slower than for primary alkyls. acs.org

C-H Bond Activation and Functionalization Mechanisms

The activation and subsequent functionalization of otherwise inert C-H bonds is a significant area of modern chemical research. sigmaaldrich.comresearchgate.net Organomagnesium reagents, including di-sec-butylmagnesium, can play a role in these transformations.

C-H activation involves the cleavage of a carbon-hydrogen bond, typically facilitated by a metal catalyst. mt.com This allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, offering more efficient synthetic routes. sigmaaldrich.com Several mechanisms for C-H activation by transition metals have been identified, including oxidative addition, σ-bond metathesis, and electrophilic substitution. mt.comrutgers.edu

While much of the research in C-H activation focuses on transition metals, main group elements like magnesium are also of interest. bohrium.com Studies have shown that alkylmagnesium cations can exhibit reactivity towards C-H bonds, for example, through β-hydride elimination. bohrium.com More directly, magnesium-catalyzed hydroboration and hydrosilylation reactions implicitly involve the activation of B-H and Si-H bonds, which share some mechanistic principles with C-H activation. bohrium.com Recent research has also demonstrated the activation of H-H and N-H bonds by magnesium pincer complexes through a metal-ligand cooperation mechanism, which is relevant to catalytic hydrogenation processes. acs.org

The selective activation of a specific C-H bond within a complex molecule is a major challenge. sigmaaldrich.com Selectivity can be controlled by directing groups, which covalently attach to the substrate and position the metal catalyst in proximity to a particular C-H bond. sigmaaldrich.com Steric and electronic factors also play a crucial role in determining which C-H bond will react. sigmaaldrich.com

Direct Metallation of Hydrocarbons using Di-sec-butylmagnesium

Di-sec-butylmagnesium is a potent reagent for the direct metallation of acidic hydrocarbons. This process, also known as magnesiation, involves the deprotonation of a C-H bond by the organomagnesium compound, leading to the formation of a new organomagnesium species and the release of butane (B89635). The general reaction can be represented as:

R-H + (sec-Bu)₂Mg → R-Mg(sec-Bu) + sec-BuH

The driving force for this reaction is the formation of a more stable organomagnesium compound, which is often the result of the newly formed carbanion being stabilized by resonance or inductive effects. The reactivity of di-sec-butylmagnesium in these reactions is influenced by several factors, including the acidity of the hydrocarbon, the solvent, and the presence of coordinating ligands.

For instance, hydrocarbons with sp-hybridized C-H bonds, such as terminal alkynes, are readily metallated by di-sec-butylmagnesium. Similarly, aromatic compounds with acidic protons, like indene (B144670) and fluorene, undergo efficient magnesiation. The use of polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), can enhance the reactivity of the reagent by solvating the magnesium center and promoting the polarization of the Mg-C bond.

Mechanistic Pathways in Selective C-H Functionalization

The selective functionalization of otherwise unreactive C-H bonds is a significant challenge in organic synthesis. wikipedia.orgmt.com Di-sec-butylmagnesium has emerged as a useful tool in this area, enabling the transformation of C-H bonds into C-C, C-N, or C-O bonds. mt.com The mechanisms of these reactions are often complex and can proceed through various pathways. wikipedia.orgmt.com

One common strategy involves the use of a directing group, which is a functional group within the substrate that can coordinate to the magnesium center and position the reagent for a site-selective C-H activation. researchgate.net This approach, often referred to as directed ortho-metallation (DoM) in the context of aromatic substrates, allows for the functionalization of a specific C-H bond in the presence of other, more acidic protons.

The mechanism of directed C-H functionalization typically involves the following key steps:

Coordination: The directing group on the substrate coordinates to the magnesium atom of di-sec-butylmagnesium.

C-H Activation: The coordinated magnesium reagent then abstracts a proton from a nearby C-H bond, forming a magnesium-carbon bond and releasing butane. This step is often the rate-determining step of the reaction.

Functionalization: The resulting organomagnesium intermediate can then react with a variety of electrophiles to introduce a new functional group at the activated position.

Computational studies have provided valuable insights into the transition states and intermediates involved in these reactions, helping to rationalize the observed regioselectivity and reactivity. nih.gov These studies have highlighted the importance of the coordination geometry and the electronic effects of both the substrate and the magnesium reagent in determining the outcome of the reaction. nih.gov

Decomposition Pathways and Intermediate Species

The thermal stability of di-sec-butylmagnesium is a critical factor in its handling and application. Understanding its decomposition pathways is essential for both safety and for harnessing its reactivity in a controlled manner.

Thermal Decomposition Mechanisms and Hydrogen Evolution from Di-sec-butylmagnesium

The thermal decomposition of di-sec-butylmagnesium can proceed through different pathways depending on the conditions. A primary decomposition route involves the elimination of butene to form magnesium hydride (MgH₂), which can then further decompose to magnesium metal and hydrogen gas (H₂). osti.govacs.orgosti.gov

In-situ X-ray diffraction studies have shown that for di-n-butylmagnesium, the transformation to MgH₂ occurs at around 250 °C, and the subsequent decomposition to magnesium metal takes place near 384 °C. acs.org The presence of a sec-butyl group, as in di-sec-butylmagnesium, can lower the decomposition temperature due to the increased lability of the secondary alkyl group. acs.org For instance, sec-butyl n-butylmagnesium has been observed to decompose at temperatures as low as 50 °C. acs.orgosti.gov

Investigation of Beta-Hydride Elimination Processes

A key mechanistic step in the thermal decomposition of di-sec-butylmagnesium is β-hydride elimination. chemeurope.comilpi.com This process involves the transfer of a hydrogen atom from the β-carbon of the sec-butyl group to the magnesium center, leading to the formation of a magnesium hydride intermediate and the release of butene. chemeurope.comilpi.comwikipedia.org

The prerequisites for β-hydride elimination are the presence of a β-hydrogen and a vacant coordination site on the metal center. chemeurope.comilpi.com The mechanism is believed to proceed through a four-centered transition state. ilpi.com

The β-hydride elimination process is a common decomposition pathway for many organometallic compounds containing alkyl groups with β-hydrogens and plays a crucial role in various catalytic cycles. chemeurope.comilpi.com

Formation and Reactivity of Alkylmagnesium Hydrides as Intermediates

During the thermal decomposition of di-sec-butylmagnesium, alkylmagnesium hydride species (RMgH) are formed as intermediates. osti.gov These species are highly reactive and can participate in subsequent reactions. The formation of these hydridic intermediates is a result of the β-hydride elimination process. bohrium.com

Diffraction data suggests the possibility of an intermediate phase containing one butyl group during the transformation to magnesium hydride. acs.orgosti.gov These alkylmagnesium hydrides can themselves be useful reagents in organic synthesis, acting as reducing agents or as precursors to other organomagnesium compounds. Their reactivity is often influenced by the solvent and the presence of other ligands in the coordination sphere of the magnesium atom.

Advanced Mechanistic Studies

Modern analytical and computational techniques have enabled a deeper understanding of the intricate mechanisms of reactions involving di-sec-butylmagnesium. rsc.org These advanced studies provide detailed information about reaction intermediates, transition states, and the factors that control selectivity. rsc.orgrsc.org

Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable tools for elucidating reaction pathways. scielo.brescholarship.orgmdpi.com These theoretical investigations can predict reaction barriers, rationalize product distributions, and guide the design of new and more efficient catalytic systems. scielo.brescholarship.org For instance, computational models have been used to understand the regioselectivity in C-H functionalization reactions by analyzing the stability of different coordination geometries of the substrate to the magnesium center. nih.gov

Experimental techniques such as in-situ spectroscopy and mass spectrometry allow for the real-time monitoring of reactions, providing direct evidence for the formation of transient intermediates. rsc.org The combination of these advanced experimental and computational approaches continues to expand our knowledge of the fundamental reactivity of di-sec-butylmagnesium and other organometallic reagents. rsc.org

Kinetic Investigations to Determine Rate-Limiting Steps

Kinetic studies are fundamental to understanding the sequence of events in a chemical reaction and identifying the slowest, or rate-determining, step. For organomagnesium compounds, these investigations often reveal a complex interplay between aggregation states, solvent coordination, and the intrinsic reactivity of the magnesium-carbon bond.

In solution, dialkylmagnesium compounds like Magnesium, bis(1-methylpropyl)-, exist in equilibrium with their corresponding Grignard reagents (RMgX) and magnesium halides (MgX₂) through the Schlenk equilibrium. wikipedia.orgcaltech.edu This equilibrium, represented as:

2 RMgX ⇌ MgR₂ + MgX₂

is influenced by the solvent, with ethers like tetrahydrofuran (THF) stabilizing the monomeric species. wikipedia.orgacs.org The actual reacting species may be the dialkylmagnesium compound, the Grignard reagent, or even aggregates of these.

Kinetic studies on the addition of dialkylmagnesium compounds to unsaturated substrates have provided insights into their reactivity. For instance, a study on the addition of various dialkylmagnesium compounds to spiro[2.4]hept-1-ene in THF showed that the reaction is kinetically first order in each reactant. rsc.org This suggests that the rate-limiting step involves the direct reaction of the monomeric dialylmagnesium species with the cyclopropene. The relative rates of addition for different alkyl groups were found to be influenced by steric factors.

Table 1: Relative Rates of Addition of Dialkylmagnesium Compounds to Spiro[2.4]hept-1-ene at 35.5 °C

| Alkyl Group (R in R₂Mg) | Relative Rate |

| Ethyl | 1 |

| Isopropyl | 10.3 |

| t-Butyl | 8 |

| Data sourced from a kinetic study on dialkylmagnesium additions. rsc.org |

The reaction of dialkylmagnesium compounds with ketones has also been a subject of kinetic investigation. A study on the reaction of a di-neopentylmagnesium compound with a ketone in different solvents revealed that the kinetic behavior is highly solvent-dependent. acs.org In non-coordinating solvents like benzene (B151609), the formation of a complex between the dialkylmagnesium and the ketone was indicated by NMR observations and was consistent with the first-order kinetics observed. acs.org In a coordinating solvent like THF, however, such complex formation was not significant, and the reaction kinetics were different. acs.org This highlights the crucial role of the solvent in the reaction mechanism, likely by competing for coordination sites on the magnesium atom.

For many reactions of organomagnesium reagents, the rate-limiting step is believed to be the nucleophilic attack of the carbanionic portion of the organometallic compound on the electrophilic center of the substrate. organic-chemistry.orgchemistrysteps.com However, for sterically hindered substrates, a single-electron transfer (SET) mechanism may become competitive, leading to different products and kinetic profiles. organic-chemistry.org

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed reaction pathways. wikipedia.orgsymeres.com By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can follow the labeled atom's journey from reactant to product using techniques like mass spectrometry and NMR spectroscopy. symeres.comnih.gov

Consider a hypothetical reaction where Magnesium, bis(1-methylpropyl)- is reacted with a ketone. If the reaction is carried out in a deuterated solvent and the product alcohol shows deuterium incorporation at a position other than the newly formed carbinol center, it would suggest that an enolization-ketonization equilibrium, facilitated by the basicity of the organomagnesium compound, is occurring.

Isotopic labeling can also be employed to probe the mechanism of the Schlenk equilibrium itself. By preparing a ¹³C-labeled alkyl magnesium halide and mixing it with an unlabeled dialkylmagnesium compound, the exchange of alkyl groups between the magnesium centers can be monitored by ¹³C NMR spectroscopy, providing insights into the dynamics of this fundamental equilibrium.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled reactant is compared to the rate with an unlabeled one, can provide information about the rate-determining step. symeres.com For instance, if the C-Mg bond is cleaved in the rate-determining step of a reaction involving Magnesium, bis(1-methylpropyl)-, a small ¹³C KIE might be observed when the alpha-carbon of the sec-butyl group is labeled.

In the absence of direct experimental data for Magnesium, bis(1-methylpropyl)-, the application of these well-established techniques would be invaluable in mapping its precise reaction pathways and understanding the subtleties of its chemical behavior.

Theoretical and Computational Investigations of Magnesium, Bis 1 Methylpropyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of organometallic compounds like Magnesium, bis(1-methylpropyl)-. These methods provide a detailed picture of the electronic environment and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) Studies for Electronic Structure and Bonding

Density Functional Theory (DFT) has been widely employed to study the structural and electronic properties of magnesium compounds. nih.gov While specific DFT studies exclusively on Magnesium, bis(1-methylpropyl)- are not extensively documented in publicly available literature, the principles and findings from studies on related dialkylmagnesium and Grignard reagents offer significant insights.

The electronic structure of such compounds is crucial for understanding their reactivity. DFT calculations can elucidate the nature of the carbon-magnesium bond, which is highly polar. This polarity places a partial negative charge on the carbon atom, making it a potent nucleophile. researchgate.net The geometry of the molecule, including bond lengths and angles, can be optimized using DFT methods to predict the most stable conformation. For dialkylmagnesium compounds, a linear or near-linear C-Mg-C arrangement is often predicted in the gas phase. researchgate.net

The analysis of molecular orbitals (MOs) and electron distribution provides a deeper understanding of the bonding within Magnesium, bis(1-methylpropyl)-. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions. In organomagnesium reagents, the HOMO is typically localized on the carbanionic carbon of the alkyl group, reflecting its nucleophilic character. The LUMO is generally associated with the magnesium center, indicating its Lewis acidic nature. wikipedia.org

Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with DFT to analyze the electron density distribution in a more intuitive, chemical language. wisc.eduresearchgate.net NBO analysis can quantify the charge distribution, showing a significant negative charge on the carbon atoms bonded to magnesium and a corresponding positive charge on the magnesium atom. aimspress.com It also provides information about the hybridization of the atomic orbitals involved in bonding. For instance, the Mg-C bond can be described as a sigma (σ) bond formed from the overlap of a hybrid orbital on the carbon and an orbital on the magnesium. wisc.edu Delocalization of electron density from the bonding orbitals to the antibonding orbitals can also be quantified, providing insights into hyperconjugative interactions that contribute to the stability of the molecule.

Computational modeling is instrumental in mapping the reaction pathways and associated energy profiles for reactions involving Magnesium, bis(1-methylpropyl)-. DFT calculations can be used to model the entire course of a reaction, from reactants to products, through the identification of transition states and intermediates. nih.gov For example, the reaction of a dialkylmagnesium compound with a carbonyl group, a classic Grignard reaction, can be modeled to understand the mechanism. aimspress.com

The energy profile of a reaction illustrates the change in energy as the reaction progresses. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed. This diagram reveals the thermodynamics (the relative energies of reactants and products) and kinetics (the energy barriers of the reaction steps) of the process. For instance, computational studies on Grignard reactions have elucidated the role of solvent molecules in stabilizing intermediates and influencing the reaction pathway. rub.de

The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Identifying the geometry and energy of the transition state is a key objective of computational reaction modeling. rub.de DFT calculations allow for the precise location of transition state structures. Analysis of these structures reveals the nature of bond breaking and bond formation at the peak of the energy barrier.

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a crucial parameter for determining the rate of a reaction. Lower activation energies correspond to faster reactions. Computational methods can provide reliable estimates of activation energies, which can be compared with experimental kinetic data. For complex reactions with multiple steps, DFT can be used to determine the rate-determining step, which is the step with the highest activation energy.

Ab Initio Molecular Dynamics Simulations for Solution Dynamics

While static quantum chemical calculations provide valuable information about isolated molecules or small clusters, ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of molecules in a condensed phase, such as in solution. nih.govresearchgate.netacs.org AIMD combines quantum mechanical calculations of the forces on the atoms with classical molecular dynamics simulations of their motion. nih.gov This approach allows for the explicit treatment of solvent molecules and the study of dynamic processes like solvation, ligand exchange, and the Schlenk equilibrium. rub.deacs.orgwikipedia.org

For Magnesium, bis(1-methylpropyl)-, AIMD simulations in a solvent like tetrahydrofuran (B95107) (THF) could reveal the dynamic nature of the coordination of solvent molecules to the magnesium center. rub.deacs.org These simulations can also provide insights into the aggregation behavior of the reagent in solution, which is known to be a complex phenomenon for Grignard reagents. nih.gov The dynamic exchange of alkyl groups and the formation of various oligomeric species can be monitored over time, providing a more realistic picture of the reagent's state in solution than static calculations alone. rub.deacs.org

Molecular Modeling and Simulations

Beyond quantum chemical methods, molecular modeling and classical molecular dynamics (MD) simulations are employed to study larger systems and longer timescales. researchgate.netmdpi.comrsc.orgbiorxiv.org These methods use simplified force fields to describe the interactions between atoms, making them computationally less expensive than quantum mechanical calculations.

For Magnesium, bis(1-methylpropyl)-, molecular modeling could be used to investigate its aggregation behavior in different solvents and at various concentrations. researchgate.netmdpi.com Simulations can predict the formation of dimers, trimers, or larger oligomers and characterize their structures. Understanding the aggregation state is crucial as it can significantly influence the reactivity of the Grignard reagent. These simulations can also provide insights into the interactions between the reagent and the solvent molecules, such as the organization of the solvent shell around the magnesium center.

Prediction of Aggregation Behavior and Cluster Formation

Dialkylmagnesium compounds, including "Magnesium, bis(1-methylpropyl)-", are known to exist as aggregates in solution, a behavior that significantly influences their reactivity. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the structures and stabilities of these aggregates. While specific, in-depth computational studies exclusively on "Magnesium, bis(1-methylpropyl)-" aggregation are not extensively documented in publicly available literature, the principles can be understood from broader computational studies on dialkylmagnesium and Grignard reagents.

These studies reveal that in non-coordinating solvents, dialkylmagnesium compounds tend to form dimeric or higher oligomeric structures through bridging alkyl groups. The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into a dialkylmagnesium and a magnesium halide, is a key concept where such aggregation is computationally modeled. wikipedia.orgresearchgate.net DFT calculations can predict the geometries and energies of various potential aggregate structures. For instance, dimeric structures with bridging sec-butyl groups would be a primary focus of such a computational investigation.

The following table illustrates hypothetical aggregation energies for "Magnesium, bis(1-methylpropyl)-" dimers and trimers in the gas phase, as would be predicted by DFT calculations. These values are illustrative and intended to represent the type of data generated from such computational studies.

Table 1: Predicted Aggregation Energies of "Magnesium, bis(1-methylpropyl)-" Clusters (Illustrative)

| Aggregate | Predicted Aggregation Energy (kcal/mol) | Computational Method |

| Dimer | -15 to -25 | DFT (B3LYP/6-31G) |